molecular formula C8H16N2 B1299054 endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 87571-88-8

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B1299054
CAS RN: 87571-88-8
M. Wt: 140.23 g/mol
InChI Key: HJGMRAKQWLKWMH-IEESLHIDSA-N
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Description

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a crucial structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a significant focus in the field of organic chemistry, with many research groups aiming to achieve enantioselective construction. Traditional methods often involve creating an acyclic precursor containing all necessary stereochemical information, which then facilitates the formation of the bicyclic structure in a stereocontrolled manner. However, alternative methodologies have been developed where stereochemical control is directly applied in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives. These advancements represent key achievements in the synthesis of complex molecular architectures .

Synthesis Analysis of endo-9-Methyl-9-azabicyclononan-3-amine

The synthesis of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in the production of Granisetron hydrochloride, involves a multi-step process. Starting with the oxidation of citric acid and proceeding through a Mannich reaction, the synthesis pathway includes the formation of an oxime and subsequent reduction with LiAlH4. The final step involves the separation of endo- and exo-isomers, achieving an overall yield of over 16.8%. The structure of the synthesized compound was confirmed using various analytical techniques such as IR, NMR, and MS, ensuring the accuracy of the synthetic process .

Molecular Structure Analysis of Tetramethyl-azabicyclo[2.2.2]octan-5-endo-ol Derivatives

The derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol have been synthesized through a series of reactions starting with cyanoethylation, followed by reduction and acylation. The resulting amides, derived from 5-endo-(3-aminopropoxy)-tetramethyl-azabicyclo[2.2.2]octane, exhibit significant biological activities, including antiarrhythmic and local anesthetic effects. The synthesis of various N-alkyl and N-acyl derivatives, as well as urethane and carbamoyloxy derivatives, has been described. These compounds have been tested for their pharmacological properties, with some showing strong antiarrhythmic and local anesthetic activities, while others exhibit antiarrhythmic effects exclusively .

Chemical Reactions Analysis of Azabicyclo[2.2.2]octane Derivatives

The chemical reactions involved in the synthesis of azabicyclo[2.2.2]octane derivatives are complex and require precise control over reaction conditions. The process includes steps such as cyanoethylation, which introduces a nitrile group, followed by reduction to form amines. Subsequent reactions with acyl chlorides lead to the formation of amides. These reactions are critical for the introduction of functional groups that confer the desired biological activities on the final compounds. The ability to manipulate the molecular structure through these reactions is essential for the development of new pharmaceutical agents with specific therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structures. The presence of the azabicyclo[3.2.1]octane scaffold imparts rigidity and a defined three-dimensional shape, which is crucial for biological activity. The stereochemistry of the scaffold is particularly important for interaction with biological targets. Analytical techniques such as IR, NMR, and MS are employed to confirm the structure and purity of the synthesized compounds, which is essential for their application in pharmaceuticals. The physical properties, such as solubility and melting point, as well as chemical properties like reactivity and stability, are influenced by the specific substituents and functional groups present in the molecule .

Scientific Research Applications

  • Antiarrhythmic and Anesthetic Activities : Research by Longobardi, Schenone, and Bondavalli (1979) explored derivatives of azabicyclo[2.2.2]octan-5-endo-ol, closely related to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, demonstrating strong antiarrhythmic and local anesthetic activities in certain amides (Longobardi, Schenone, & Bondavalli, 1979).

  • Synthesis of Constrained Amino Acids : Caputo et al. (2006) reported the synthesis of diastereomeric azabicyclo[3.2.1]octane carboxylic acids, offering a route to optically pure amino acids. These compounds can be considered both alpha,gamma- and alpha,delta-diamino acids, indicating their potential in peptide synthesis and design (Caputo et al., 2006).

  • Pharmacological Studies and Structural Analysis : Izquierdo et al. (1991) synthesized 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides, performing structural and pharmacological studies. This research contributed to understanding the conformational and pharmacological properties of these compounds (Izquierdo et al., 1991).

  • Radiopharmaceuticals and Imaging : Gee, Moldt, and Gjedde (1997) worked on the 11C-labelling of a novel tropane derivative, an inhibitor of the dopamine transporter, showcasing its potential in neuroimaging and the study of neurological disorders (Gee, Moldt, & Gjedde, 1997).

  • NMR Spectroscopy and Stereochemistry : Lazny et al. (2012) conducted a study on tropane derivatives, involving fast N-methyl inversion. Their work, which included NMR spectroscopy, offered insights into the stereochemistry of these compounds in various solvents, contributing to the understanding of their structural dynamics (Lazny et al., 2012).

properties

IUPAC Name

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMRAKQWLKWMH-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Synthesis routes and methods I

Procedure details

A 500-mL Parr hydrogenation vessel was purged with nitrogen and charged with platinum (IV) oxide (1.28 g, 5.64 mmol), 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one oxime (4.00 g, 26.0 mmol), acetic acid (11 mL) and ethanol (110 mL). The bottle was evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 24 h on a Parr hydrogenation apparatus. The hydrogen was then evacuated and nitrogen charged to the bottle. The reaction mixture was then mixed with Celite 521 (5.0 g), filtered, and the filtrate evaporated to a solid residue. This residue was dissolved in methanol (100 mL) and this solution treated with sodium carbonate (10 g). The resulting suspension was added diethyl ether (50 mL) and filtered. Evaporation of the filtrate to dryness afforded 3.64 g (100%) of 8-methyl-8-azabicyclo[3.2.1]oct-3-ylamine as a white solid: 1H NMR (300 MHz, CD3OD) δ 5.18 (br s, 2H), 3.35 (br s, 2H), 3.21 (t, J=6.6 Hz, 1H), 2.40 (s, 3H), 2.26-2.00 (m, 6H), 1.68-1.58 (m, 2H).
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4 g
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11 mL
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1.28 g
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110 mL
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Synthesis routes and methods II

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
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Bicycloamines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
J Bermudez, CS Fake, GF Joiner… - Journal of medicinal …, 1990 - ACS Publications
Metoclopramide (1) is a gastric motility stimulant and a weak dopamine and 5-HT3 receptor antagonist. Conformational restriction of the (diethylamino) ethyl side chain of 1 in the form of …
Number of citations: 182 pubs.acs.org
J Bermudez, S Dabbs, FD King - Journal of medicinal chemistry, 1990 - ACS Publications
A novel series of potent 5-HT3 receptorantagonists, ortho-substituted phenylureas 6a-z, is described in which the 5-membered ring of the previously reported indazoles and indolines …
Number of citations: 33 pubs.acs.org
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
J Bermudez, S Dabbs, KA Joiner… - Journal of medicinal …, 1990 - ACS Publications
Indazole 1 has previously been shown to be a potent and selective 5-HT3 receptor antagonist. A novel series of potent 5-HT3 receptor antagonists, 1-indolinecarboxamides 2a-q and 1-…
Number of citations: 85 pubs.acs.org
M KATO, S NISHINO, K ITO, H YAMAKUNI… - Chemical and …, 1995 - jstage.jst.go.jp
This paper describes the discovery of structurally novel heterocyclic carboxamides which are highly potent 5-HT 3 (serotonin-3) receptor antagonists. Pyrrolo [2, 1-c][1, 4] benzoxazine-6-…
Number of citations: 5 www.jstage.jst.go.jp

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